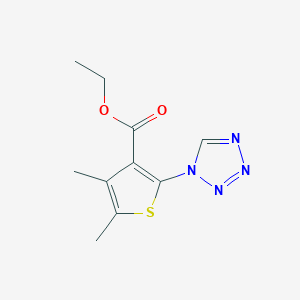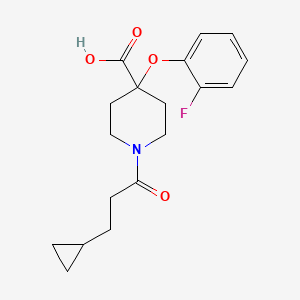![molecular formula C10H15BrClNO B5346092 [2-(3-bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5346092.png)
[2-(3-bromophenoxy)ethyl]ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "[2-(3-bromophenoxy)ethyl]ethylamine hydrochloride" involves reactions of 2-aminoethanols with chloronitrobenzene and base-catalysed Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides in various solvents (Knipe, Sridhar, & Lound-Keast, 1977). Additionally, ethoxyphenyl propenoate, an important intermediate for synthesizing similar compounds, is produced via Friedel-Crafts reaction and Wittig G reaction from phenetole (Jianquan, 2007).
Molecular Structure Analysis
The molecular structure of similar bromophenyl compounds has been characterized using various techniques. For instance, the crystal structure of a chiral photochromic Schiff base, synthesized from bromophenyl ethylamine, reveals details about bond distances and molecular packing (Moriwaki & Akitsu, 2015). Such studies provide insights into the molecular configuration and potential reactivity of bromophenyl ethylamines.
Chemical Reactions and Properties
Research into bromophenyl ethylamines includes the investigation of their reactions to produce pharmacologically active derivatives. For example, derivatives synthesized as dopamine receptor ligands showcase the versatility of bromophenyl ethylamines in synthesizing compounds with significant biological activity (Claudi et al., 1992).
Physical Properties Analysis
The physical properties of "this compound" and related compounds are influenced by their molecular structure. Studies on the gas-phase conformations of phenoxy ethylamines provide insights into their structural rigidity and hydrogen bonding capabilities, which can affect solubility, volatility, and interaction with biological molecules (Macleod & Simons, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;/h3-5,8,12H,2,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNABDFCIJUSKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=CC=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5346013.png)
![ethyl N-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]glycinate](/img/structure/B5346017.png)
![3-(hexylthio)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5346020.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5346021.png)
![N-(2-{[(benzylamino)sulfonyl]amino}ethyl)acetamide](/img/structure/B5346029.png)

![2-[4-(1-naphthylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5346043.png)


![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5346057.png)
![5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5346083.png)
![methyl 5-methyl-2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5346087.png)
